molecular formula C14H11ClO2 B11865288 Phenyl 2-(2-chlorophenyl)acetate

Phenyl 2-(2-chlorophenyl)acetate

Cat. No.: B11865288
M. Wt: 246.69 g/mol
InChI Key: ZTKPNIMWAUERFW-UHFFFAOYSA-N
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Description

Phenyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a phenyl group attached to the 2-position of a 2-chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(2-chlorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chlorophenylacetic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phenolic and carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl 2-(2-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

    2-Chlorophenyl acetate: Similar structure but without the phenyl group, leading to variations in its applications and interactions.

Uniqueness

Phenyl 2-(2-chlorophenyl)acetate is unique due to the presence of both phenyl and chlorophenyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts.

Biological Activity

Phenyl 2-(2-chlorophenyl)acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored through numerous studies. This article aims to summarize the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

This compound can be synthesized through various methods involving the reaction of phenol derivatives with acetic anhydride or acetyl chloride in the presence of a base. The general reaction pathway involves nucleophilic substitution, where the chlorine atom on the chlorophenyl group is replaced by the acetate group.

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its antibacterial, antifungal, and anticancer properties. Below is a summary of key findings from various studies:

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , with some exhibiting activity comparable to standard antibiotics like ciprofloxacin .

CompoundBacterial StrainInhibition Zone (mm)
BB8S. aureus15
BB9P. aeruginosa17

Antifungal Activity

The antifungal properties of this compound derivatives were assessed using various fungal strains. The results indicated moderate to good antifungal efficacy, particularly against Candida albicans and Aspergillus niger .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of synthesized derivatives of this compound against common pathogens. The results indicated that modifications to the chlorophenyl group significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that favors electron-withdrawing groups .
  • Anticancer Mechanism Investigation : Another research focused on understanding the anticancer mechanisms exhibited by this compound. The study found that treatment with this compound led to significant morphological changes in cancer cells, such as chromatin condensation and nuclear fragmentation, indicative of apoptosis .
  • Toxicity Assessment : Evaluations conducted on human cell lines revealed that while this compound exhibits potent therapeutic effects, it also poses some cytotoxic risks at higher concentrations. This highlights the importance of dose optimization in therapeutic applications .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

phenyl 2-(2-chlorophenyl)acetate

InChI

InChI=1S/C14H11ClO2/c15-13-9-5-4-6-11(13)10-14(16)17-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

ZTKPNIMWAUERFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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